1-(2-Thiazolylazo)-2-naphthol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(2-Thiazolylazo)-2-naphthol (TAN) is metal ions, particularly transition metals such as cobalt and copper . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
TAN interacts with its targets through a process known as chelation. In this process, TAN acts as a terdentate ligand, coordinating with the metal ion through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This interaction results in the formation of two five-membered chelate rings .
Pharmacokinetics
Information on the pharmacokinetics of TAN, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. The solubility of tan in various solvents suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of TAN’s action are largely dependent on its interaction with metal ions. For instance, TAN has been used in the extraction-chromogenic system for vanadium(IV), indicating its potential use in analytical chemistry . Additionally, the formation of stable anion radical complexes of ruthenium(II) with TAN has been reported, suggesting potential applications in the field of materials science .
Biochemical Analysis
Biochemical Properties
The 1-(2-Thiazolylazo)-2-naphthol molecule acts as a terdentate ligand, coordinating with metal atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This forms two five-membered chelate rings
Molecular Mechanism
It is known that the compound can form complexes with metal ions, which may influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERGi-USU involves the reaction of 2-naphthol with thiazole-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an azo bond between the naphthol and thiazole moieties . The detailed synthetic route includes:
- Dissolving 2-naphthol in a suitable solvent such as ethanol.
- Adding thiazole-2-carbaldehyde to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the formation of the azo bond.
- Stirring the reaction mixture at room temperature until the reaction is complete.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis of ERGi-USU can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ERGi-USU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of ERGi-USU can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted azo compounds.
Scientific Research Applications
ERGi-USU has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study the formation of azo compounds and their derivatives.
Biology: Investigated for its potential to selectively inhibit the growth of ERG-positive cancer cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent for the treatment of prostate cancer and other malignancies that exhibit ERG overexpression.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Comparison with Similar Compounds
ERGi-USU is unique in its selective inhibition of ERG-positive cancer cells. Similar compounds include:
ERGi-USU-6: A derivative of ERGi-USU with enhanced efficacy and improved biological activity.
Enzalutamide: An androgen receptor inhibitor that shows additive effects when combined with ERGi-USU.
Abiraterone: Another androgen receptor inhibitor used in the treatment of prostate cancer.
ERGi-USU stands out due to its specific targeting of the ERG oncoprotein, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXCGDXEUDZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061566 | |
Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-56-4 | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Thiazolylazo)-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiazol-2-ylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TAN?
A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]
Q2: What spectroscopic data is available for TAN?
A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]
Q3: Is TAN stable in different solvents?
A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []
Q4: Can TAN be used with different solid supports in extraction techniques?
A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]
Q5: How does TAN interact with metal ions?
A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []
Q6: Which metal ions can TAN complex with?
A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:
- Cadmium(II) [, , , ]
- Cobalt(II) [, ]
- Copper(II) [, , , , , , ]
- Chromium(III) []
- Iron(II) [, ]
- Hafnium(IV) [, ]
- Mercury(II) [, ]
- Manganese(II) [, , , ]
- Nickel(II) [, , , , , ]
- Lead(II) [, , ]
- Palladium(II) [, ]
- Scandium(III) [, ]
- Zinc(II) [, , , , ]
- Zirconium(IV) [, ]
Q7: What are the main analytical applications of TAN?
A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]
Q8: What are the advantages of using TAN in analytical techniques?
A8: TAN offers several advantages for analytical applications:
- Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]
- Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]
- Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]
Q9: Are there analytical methods specifically validated for TAN-based analysis?
A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]
Q10: Have there been computational studies on TAN and its complexes?
A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []
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